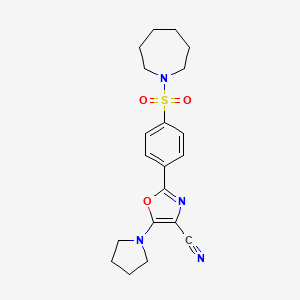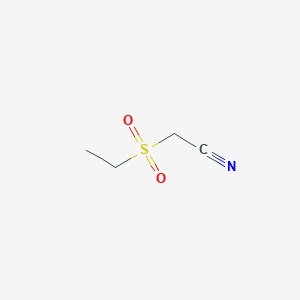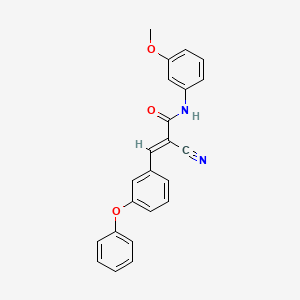
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile, also known as APPOC, is a chemical compound that has been studied extensively for its potential use in scientific research. APPOC belongs to a class of compounds known as oxazole derivatives, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile involves its binding to the HSP90 protein, which leads to the inhibition of its activity. This inhibition can have downstream effects on cellular processes, including the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile can have a range of biochemical and physiological effects, depending on the specific cellular context in which it is used. For example, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile has been shown to induce cell death in certain cancer cell lines, while also promoting the survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile in scientific research is its specificity for the HSP90 protein, which allows for targeted manipulation of this protein's activity. However, one limitation of using 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile is its potential toxicity, which can vary depending on the specific experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile, particularly in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile involves several steps, including the reaction of an amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with an aldehyde to form an oxazole ring, which is further modified to introduce a cyano group. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of certain proteins in disease processes. Specifically, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile has been shown to bind to a protein called HSP90, which is involved in the regulation of cellular processes such as protein folding and degradation.
Propiedades
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c21-15-18-20(23-11-5-6-12-23)27-19(22-18)16-7-9-17(10-8-16)28(25,26)24-13-3-1-2-4-14-24/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBEFGKIAREIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2474164.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride](/img/structure/B2474169.png)
![2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2474170.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2474171.png)
![2-(2,4-dichlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474172.png)
![4-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2474173.png)
![2-[(Pyridin-3-yl)methoxy]pyrimidine](/img/structure/B2474174.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474177.png)
![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2474179.png)

![7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2474181.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2474184.png)